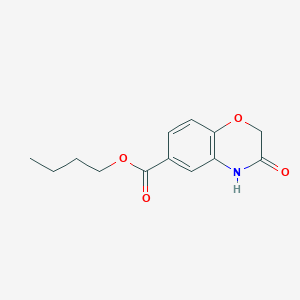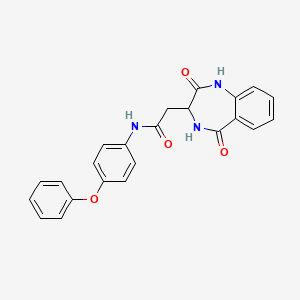![molecular formula C18H13N3O2S2 B14934751 1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The process is optimized to ensure purity and consistency, with rigorous quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole or thiophene rings.
Applications De Recherche Scientifique
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile: Shares structural similarities with the thiophene and quinoline moieties.
Thiophene-based analogs: These compounds also contain the thiophene ring and exhibit similar biological activities.
Uniqueness
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H13N3O2S2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-methyl-2-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H13N3O2S2/c1-21-14-6-3-2-5-11(14)12(9-16(21)22)17(23)20-18-19-13(10-25-18)15-7-4-8-24-15/h2-10H,1H3,(H,19,20,23) |
Clé InChI |
PLCTXGOBANOQTM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B14934669.png)
![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14934680.png)
![N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934685.png)

![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934707.png)

![(1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14934718.png)
![N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B14934724.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14934729.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B14934739.png)
